BENGHE Foundational & Exploratory

Check Availability & Pricing

BMS-813160 in Pancreatic Ductal
Adenocarcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-813160

Cat. No.: B606254

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology,
characterized by a dense, immunosuppressive tumor microenvironment (TME) that limits the
efficacy of conventional therapies and immunotherapies. A key driver of this
immunosuppression is the infiltration of tumor-associated macrophages (TAMs) and other
myeloid-derived suppressor cells (MDSCs), a process largely mediated by the C-C chemokine
receptor type 2 (CCR2) and type 5 (CCR5) signaling axes. BMS-813160, a potent, orally
bioavailable dual antagonist of CCR2 and CCR5, has emerged as a promising therapeutic
agent to remodel the TME and enhance anti-tumor immunity. This technical guide provides a
comprehensive overview of the preclinical and clinical development of BMS-813160 in the
context of PDAC, detailing its mechanism of action, summarizing key quantitative data,
outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction: The Rationale for Targeting CCR2 and
CCR5 in PDAC

The PDAC TME is notoriously "cold," with a paucity of effector T cells and an abundance of
immunosuppressive cell populations.[1] Inflammatory monocytes expressing CCR2 are
recruited from the bone marrow to the tumor via the C-C motif chemokine ligand 2 (CCL2),
where they differentiate into TAMs.[1] These TAMs, along with other myeloid cells expressing
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CCRS5, contribute to a pro-tumoral environment by suppressing T-cell function, promoting
angiogenesis, and facilitating metastasis.[2][3]

BMS-813160 is a small molecule inhibitor designed to simultaneously block the signaling of
both CCR2 and CCR5.[4] This dual antagonism is hypothesized to inhibit the recruitment of
immunosuppressive myeloid cells to the tumor, thereby shifting the balance of the TME towards
an anti-tumor phenotype and potentially sensitizing the tumor to other therapies such as
chemotherapy and immune checkpoint inhibitors.[4][5]

Preclinical Profile of BMS-813160
In Vitro Activity

BMS-813160 demonstrates potent and selective binding to human CCR2 and CCR5. The
following table summarizes its in vitro binding and functional activity.

Target Assay Type IC50 (nM) Reference
CCR2 Binding 6.2 [6]
CCR5 Binding 3.6 [6]
CCR1 Binding >25,000 [6]
CCR4 Binding >40,000 [6]
CXCR2 Binding >40,000 [6]
CCR2 Chemotaxis 0.8 [6]
CCR5 Chemotaxis 11 [6]
Pharmacokinetics

Pharmacokinetic studies in multiple species have demonstrated excellent oral bioavailability
and moderate to low clearance of BMS-813160.
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Oral Bioavailability = Clearance

Species (%) (mLiminikg) Reference
Mouse 80 33 [4]
Rat 90 20 [4]
Dog 100 2.5 [4]
Cynomolgus Monkey 100 3.5 [4]

In Vivo Efficacy

In a mouse model of thioglycollate-induced peritonitis, oral administration of BMS-813160
dose-dependently inhibited the migration of inflammatory monocytes and macrophages,
confirming its in vivo pharmacodynamic activity.[4] Preclinical studies using a related dual
CCR2/CCRS5 inhibitor, BMS-687681, in a PDAC mouse model demonstrated that combining the
inhibitor with radiation and anti-PD-1 therapy led to enhanced anti-tumor efficacy, increased
intratumoral effector T cell infiltration, and suppression of regulatory T cells and M2-like TAMs.

[7]L8]

Clinical Development in Pancreatic Ductal
Adenocarcinoma

The primary clinical investigation of BMS-813160 in PDAC is the Phase I/l study
NCT03496662, which evaluates its safety and efficacy in combination with nivolumab and
standard-of-care chemotherapy (gemcitabine and nab-paclitaxel).[5][9]

NCT03496662 Study Design

This single-institution, open-label study enrolled patients with borderline resectable (BR) or
locally advanced (LA) PDAC.[5] The recommended Phase Il dose of BMS-813160 was
established in a 3+3 dose-escalation design.[5]

¢ Investigational Arm: BMS-813160 (300 mg twice daily) + Nivolumab (480 mg every 28 days)
+ Gemcitabine (1000 mg/m? on days 1, 8, 15 of a 28-day cycle) + Nab-paclitaxel (125 mg/m?2
on days 1, 8, 15 of a 28-day cycle).[10]

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8591721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8591721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8591721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8591721/
https://www.benchchem.com/product/b606254?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8591721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9006312/
https://pubmed.ncbi.nlm.nih.gov/35404390/
https://www.benchchem.com/product/b606254?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/31/17/3644/764189/Neoadjuvant-BMS-813160-Nivolumab-Gemcitabine-and
https://pubmed.ncbi.nlm.nih.gov/40125795/
https://aacrjournals.org/clincancerres/article/31/17/3644/764189/Neoadjuvant-BMS-813160-Nivolumab-Gemcitabine-and
https://www.benchchem.com/product/b606254?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/31/17/3644/764189/Neoadjuvant-BMS-813160-Nivolumab-Gemcitabine-and
https://www.benchchem.com/product/b606254?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT03496662
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Control Arm: Gemcitabine + Nab-paclitaxel alone.[5]
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Figure 1: Simplified workflow of the NCT03496662 clinical trial.

Clinical Efficacy

The addition of BMS-813160 and nivolumab to chemotherapy demonstrated promising clinical

activity.
Borderline Locally
Outcome
Resectable Advanced Control Arm Reference
Measure
PDAC PDAC
Objective
Response Rate 42% 20% 0% [519]
(ORR)
Resection Rate 83.3% 20% N/A [519]
Median
Progression-Free  11.9 months 14.7 months N/A [5][9]
Survival (PFS)
Median Overall
18.2 months 17.0 months N/A [5109]

Survival (OS)
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Safety and Tolerability

The combination regimen was generally well-tolerated. Grade 3 adverse events attributed
solely to BMS-813160 included diarrhea and QTc prolongation.[5][9]

Mechanism of Action and Signhaling Pathways

BMS-813160 exerts its anti-tumor effect by disrupting the signaling cascades initiated by the
binding of chemokines to CCR2 and CCR5.
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Figure 2: Simplified signaling pathways inhibited by BMS-813160.

Upon binding of their respective ligands (e.g., CCL2 to CCR2; CCL5, CCL3, CCL4 to CCR5),
these G-protein coupled receptors activate downstream signaling pathways, including
PISK/AKT, MAPK, JAK/STAT, and NF-kB.[11] These pathways collectively promote the
migration and infiltration of immunosuppressive cells, such as TAMs and regulatory T cells, into
the TME, while also supporting their survival and pro-tumoral functions. By blocking CCR2 and
CCR5, BMS-813160 inhibits these downstream signaling events, thereby reducing the
recruitment of immunosuppressive cells and mitigating their function within the tumor.

Experimental Protocols

This section outlines general protocols for key experimental methodologies used in the
evaluation of BMS-813160 and similar agents in the context of pancreatic cancer.

Preclinical In Vivo Efficacy in an Orthotopic PDAC Model
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Figure 3: General workflow for preclinical in vivo efficacy studies.
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Cell Culture: Murine or human PDAC cell lines are cultured under standard conditions.

Orthotopic Implantation: Anesthetized, immunocompetent mice (for murine cell lines) or
immunodeficient mice (for human cell lines) undergo surgical implantation of PDAC cells into
the pancreas.

Treatment: Once tumors are established, mice are randomized into treatment and control
groups. BMS-813160 is administered orally at a predetermined dose and schedule. The
control group receives a vehicle.

Monitoring: Tumor growth is monitored non-invasively (e.g., ultrasound or bioluminescence
imaging). Animal weight and health are monitored regularly.

Endpoint Analysis: At the study endpoint, mice are euthanized, and tumors are excised and
weighed. A portion of the tumor is processed for downstream analysis of the TME, including
flow cytometry, immunohistochemistry (IHC), and single-cell RNA sequencing (SCRNA-seq).

Flow Cytometry for Inmune Profiling of the TME

Tissue Dissociation: Freshly resected tumor tissue is mechanically and enzymatically
dissociated to generate a single-cell suspension.[2]

Immune Cell Enrichment: Immune cells are enriched from the single-cell suspension, for
example, using a Percoll gradient.[2]

Antibody Staining: The enriched immune cells are stained with a cocktail of fluorescently-
labeled antibodies against surface and intracellular markers to identify different immune cell
populations (e.g., T cells, B cells, macrophages, MDSCs) and their activation states.

Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer.
Data is analyzed using specialized software to quantify the proportions and phenotypes of
different immune cell subsets within the TME.[2]

Single-Cell RNA Sequencing (scRNA-seq) of the TME

Single-Cell Suspension: A high-viability single-cell suspension is prepared from the tumor
tissue as described for flow cytometry.[12]
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» Single-Cell Capture and Library Preparation: Single cells are captured in droplets with
barcoded beads using a platform such as the 10x Genomics Chromium system.[13] cDNA is
generated, and sequencing libraries are prepared according to the manufacturer's protocol.

e Sequencing and Data Analysis: The libraries are sequenced on a high-throughput
sequencer. The resulting data is processed through a bioinformatic pipeline to align reads,
generate a cell-by-gene count matrix, and perform downstream analyses such as cell
clustering, identification of cell types and states, and differential gene expression analysis
between conditions.[14][15]

Future Directions and Conclusion

The dual inhibition of CCR2 and CCR5 by BMS-813160 represents a promising strategy to
modulate the immunosuppressive TME of pancreatic ductal adenocarcinoma. Clinical data
from the NCT03496662 trial suggests that this approach, in combination with chemotherapy
and immunotherapy, can improve patient outcomes. Further investigation is warranted to
explore the efficacy of BMS-813160 in other combination regimens and to identify predictive
biomarkers for patient selection. The ongoing NCT03184870 trial, which includes a
monotherapy arm, will provide valuable insights into the single-agent activity of BMS-813160.
[16] A deeper understanding of the intricate signaling networks within the PDAC TME and the
precise molecular effects of CCR2/CCRS5 inhibition will be crucial for optimizing the therapeutic
potential of this novel agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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